molecular formula C10H14N2 B596698 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine CAS No. 1211162-77-4

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

Cat. No.: B596698
CAS No.: 1211162-77-4
M. Wt: 162.236
InChI Key: OBQROMDPOMEPJD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a chemical compound with the molecular formula C10H14N2 It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a 6-methyl-2-pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor such as diazomethane or a Simmons-Smith reagent.

    Attachment to the Pyridine Ring: The cyclopropyl group is then attached to the 6-methyl-2-pyridinyl ring through a nucleophilic substitution reaction. This can be achieved by reacting a suitable pyridine derivative with a cyclopropyl halide in the presence of a base.

    Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be done through reductive amination, where the intermediate aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction can yield primary or secondary amines, depending on the reaction conditions.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine
  • 1-(3-Chlorophenyl)cyclopropylmethanamine

Uniqueness

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is unique due to its specific structural features, such as the position of the methyl group on the pyridine ring and the presence of the cyclopropyl group. These structural attributes contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

cyclopropyl-(6-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQROMDPOMEPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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